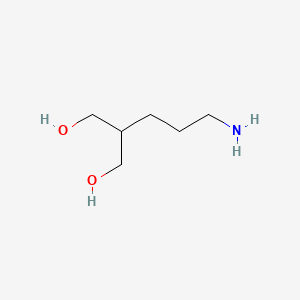
2-(3-Aminopropyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)propane-1,3-diol is a versatile organic compound with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ammonia, followed by reduction with a suitable reducing agent . Another method involves the use of glycerin chlorohydrin, cupric oxide, magnesium oxide, and titanium oxide in the presence of ammoniacal liquor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines or alcohols .
Applications De Recherche Scientifique
2-(3-Aminopropyl)propane-1,3-diol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)-3-Amino-1,2-propanediol:
2-(2-Aminoethyl)propane-1,3-diol: This compound has an additional ethyl group attached to the amino group, providing different chemical properties.
2-Methyl-1,3-propanediol: This compound has a methyl group attached to the central carbon, altering its reactivity and applications.
Uniqueness
2-(3-Aminopropyl)propane-1,3-diol is unique due to its specific arrangement of amino and hydroxyl groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H15NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-(3-aminopropyl)propane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c7-3-1-2-6(4-8)5-9/h6,8-9H,1-5,7H2 |
Clé InChI |
ALFVYOCDIWKQRY-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)CO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















